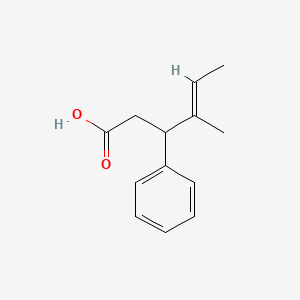

4-methyl-3-phenylhex-4-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methyl-3-phenylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALQBRRXOFCNIU-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Process Optimization for Reaction Efficiency and Selectivity

Optimization of the Horner-Wadsworth-Emmons Reaction

The E/Z selectivity of the HWE reaction is a critical parameter to control. Several factors can be adjusted to influence the stereochemical outcome:

Phosphonate (B1237965) Reagent: The use of phosphonates with electron-withdrawing groups on the phosphorus atom, such as trifluoroethoxy or aryloxy groups, generally favors the formation of the (Z)-isomer. wikipedia.orgjst.go.jp Conversely, simple alkyl phosphonates tend to yield the (E)-isomer. wikipedia.orgalfa-chemistry.com

Base and Cation: The choice of base and the corresponding metal cation can impact selectivity. For instance, using potassium salts in the presence of a crown ether can enhance the formation of the (Z)-alkene. wikipedia.org

Temperature: Reaction temperature can also play a role, with lower temperatures sometimes leading to higher selectivity. wikipedia.org

Table 3: Influence of Reaction Parameters on the Selectivity of the Horner-Wadsworth-Emmons Reaction

| Parameter | Condition | Effect on Selectivity |

| Phosphonate Ester | Diethyl | Favors (E)-isomer |

| Bis(2,2,2-trifluoroethyl) | Favors (Z)-isomer | |

| Base/Cation | NaH (Na+) | Favors (E)-isomer |

| KHMDS/18-crown-6 (K+) | Favors (Z)-isomer | |

| Temperature | Higher Temperature | May decrease selectivity |

| Lower Temperature | May increase selectivity |

This table summarizes general trends observed in the optimization of the Horner-Wadsworth-Emmons reaction based on literature precedents. wikipedia.orgjst.go.jp

in the Reformatsky Reaction

For the Reformatsky reaction, key optimization parameters include the activation of the zinc metal, the choice of solvent, and the potential for asymmetric induction.

Zinc Activation: The reactivity of the zinc metal is crucial for the success of the reaction. Various methods can be employed to activate the zinc, such as treatment with iodine, hydrochloric acid, or using Rieke zinc.

Solvent: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like THF or dioxane are commonly used.

Diastereoselectivity and Enantioselectivity: The diastereoselectivity of the Reformatsky reaction can sometimes be controlled by the reaction temperature and the nature of the substrates. rsc.org Furthermore, the development of enantioselective variants using chiral ligands has been a significant area of research, allowing for the synthesis of non-racemic β-hydroxy esters. acs.org The use of chiral prolinol ligands in the presence of Me2Zn has been shown to afford high yields and enantiomeric excesses for the Reformatsky reaction of aldehydes and ketones. acs.org

Table 4: Optimization Parameters for the Reformatsky Reaction

| Parameter | Condition | Effect on Efficiency/Selectivity |

| Zinc | Unactivated powder | Lower reactivity |

| Activated (e.g., with I2) | Higher reactivity and yield | |

| Solvent | THF, Dioxane | Good for solvating intermediates |

| Benzene, Toluene | Can also be effective | |

| Chiral Ligand | Prolinol derivatives | Can induce high enantioselectivity |

| Temperature | Reflux | Often required for reaction initiation |

| Low temperature | May improve diastereoselectivity |

This table highlights key factors for optimizing the Reformatsky reaction based on established methodologies. rsc.orgacs.org

Reaction Mechanisms and Comprehensive Reactivity Profile

Fundamental Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, undergoing typical reactions such as deprotonation, conversion to acid chlorides, esterification, and amide formation.

Deprotonation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. With alkali metal hydroxides or simple amines, these salts are often water-soluble. libretexts.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive acid chloride. openstax.orglibretexts.org This proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a superior leaving group. openstax.org

Fischer Esterification: In the presence of an acid catalyst and an alcohol, 4-methyl-3-phenylhex-4-enoic acid can form an ester. openstax.orglibretexts.org This is an acid-catalyzed nucleophilic acyl substitution where the carbonyl oxygen is protonated, enhancing its reactivity towards the alcohol nucleophile. openstax.org

Amide Formation: Direct reaction with an amine to form an amide is challenging due to the basicity of the amine, which tends to deprotonate the carboxylic acid. jackwestin.com To overcome this, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often employed to activate the carboxylic acid. jackwestin.comkhanacademy.org

Electrophilic and Nucleophilic Reactivity at the Alkene Functionality

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. youtube.com

Electrophilic Addition: Alkenes readily undergo electrophilic addition reactions. savemyexams.com A common example is the addition of hydrogen halides (like HBr), where the electron-rich double bond attacks the electrophilic hydrogen. youtube.comlumenlearning.com This proceeds through a carbocation intermediate. youtube.com The regioselectivity of this addition to α,β-unsaturated acids is often anti-Markovnikov. libretexts.org

Nucleophilic Conjugate Addition: While alkenes are generally not reactive towards nucleophiles, the presence of the electron-withdrawing carboxylic acid group in an α,β-unsaturated system can activate the double bond for nucleophilic attack at the β-carbon. libretexts.orglibretexts.org This is known as conjugate or 1,4-addition. libretexts.orgopenstax.org The reaction proceeds via an enolate intermediate. libretexts.org

Intramolecular Cyclization Reactions and Mechanistic Pathways

The proximity of the carboxylic acid and the alkene allows for intramolecular cyclization reactions, leading to the formation of lactones (cyclic esters).

Lactone Formation: In the presence of an acid catalyst, the double bond can be protonated to form a carbocation. The nucleophilic carboxyl group can then attack this carbocation, leading to the formation of a lactone. libretexts.org The regioselectivity of these cyclizations can often be controlled by the choice of an acid or base catalyst. acs.org Recent research has also demonstrated the synthesis of fluorinated lactones through intramolecular fluorocyclizations of unsaturated carboxylic acids. nih.gov

Oxidative Transformations and Molecular Rearrangements

The alkene functionality is susceptible to various oxidative reactions. numberanalytics.com

Epoxidation: Alkenes can be oxidized to epoxides using peroxyacids like m-chloroperoxybenzoic acid (mCPBA). lumenlearning.comlibretexts.org This reaction involves the concerted transfer of an oxygen atom. libretexts.org

Dihydroxylation: Oxidation with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of diols. numberanalytics.comlumenlearning.compressbooks.pub

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup (ozonolysis), or hot, basic potassium permanganate, can cleave the double bond entirely, yielding ketones, aldehydes, or carboxylic acids depending on the substitution pattern of the alkene. libretexts.orgpressbooks.pubhscprep.com.au

Acid-Catalyzed and Base-Catalyzed Reactions: Mechanistic and Stereochemical Implications

Both acid and base catalysis can significantly influence the reactivity and stereochemical outcome of reactions involving this compound.

Acid-Catalyzed Reactions: In acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack, as seen in Fischer esterification. openstax.orglibretexts.org Acid catalysis can also promote the hydration of the alkene, although this is often slower than for simple alkenes. libretexts.org

Base-Catalyzed Reactions: Strong bases can deprotonate the α-carbon of α,β-unsaturated carboxylic acids, leading to rearrangements where the double bond migrates. libretexts.org Base catalysis is also crucial for Michael additions, where a nucleophile adds to the β-carbon. libretexts.org

Aza-Michael Addition Reactions with α,β-Unsaturated Carboxylic Acids

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an activated alkene, is a key reaction for this class of compounds. commonorganicchemistry.comacs.org

Mechanism: This reaction involves the 1,4-addition of a primary or secondary amine to the α,β-unsaturated system. commonorganicchemistry.comacs.org The reaction can often proceed without a strong base catalyst due to the inherent nucleophilicity of the amine. acs.org The mechanism involves the formation of a zwitterionic intermediate followed by a proton transfer. acs.org

Catalysis: The reaction can be catalyzed by various species, including chiral thioureas bearing an arylboronic acid, which can activate the carboxylic acid. acs.orgnih.gov The enantioselectivity of these reactions can be high, providing a route to chiral β-amino acids. nih.govnih.gov

Transition State Analysis in Mechanistic Investigations

Understanding the transition state is crucial for elucidating reaction mechanisms and predicting outcomes. numberanalytics.com

Concept: A transition state is a high-energy, transient species along the reaction coordinate that represents the energy barrier for a reaction. numberanalytics.comsolubilityofthings.comorganicchemistrytutor.com Its structure is intermediate between reactants and products. numberanalytics.com

Application: Transition state theory is used to understand reaction rates and selectivity. numberanalytics.comnumberanalytics.com For instance, in the aza-Michael reaction, computational studies, such as DFT calculations, have been used to analyze the transition states and understand the origins of enantioselectivity. acs.org These analyses help in optimizing reaction conditions and designing more efficient catalysts. numberanalytics.com

Stereochemical Investigations

Elucidation of E/Z Isomerism at the Hex-4-ene Moiety

The presence of a carbon-carbon double bond at the 4-position of the hexene chain results in geometric isomerism. Due to the restricted rotation around this double bond, the substituents on the two carbons can be arranged in two different ways, leading to E and Z isomers. studymind.co.uk The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

To assign the E or Z configuration, the substituents on each carbon of the double bond (C3 and C4) are ranked based on atomic number.

At Carbon 3 (C3): The two substituents are a phenyl group (-C₆H₅) and a carboxymethyl group (-CH₂COOH).

The carbon atom of the phenyl group has a higher priority than the carbon atom of the carboxymethyl group because it is bonded to other carbons.

At Carbon 4 (C4): The two substituents are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).

The ethyl group has a higher priority than the methyl group because its carbon is attached to another carbon, whereas the methyl carbon is attached only to hydrogens.

If the two higher-priority groups (the phenyl group at C3 and the ethyl group at C4) are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite). libretexts.orgmasterorganicchemistry.com

Table 1: Cahn-Ingold-Prelog Priority Assignment for E/Z Isomerism

| Carbon Center | Substituent | CIP Priority | Rationale |

| C3 | Phenyl (-C₆H₅) | High | The carbon is bonded to other carbons. |

| Carboxymethyl (-CH₂COOH) | Low | The carbon is bonded to a carbon and hydrogens. | |

| C4 | Ethyl (-CH₂CH₃) | High | The carbon is bonded to another carbon. |

| Methyl (-CH₃) | Low | The carbon is bonded only to hydrogens. |

Chirality at the 3-Phenyl and 4-Methyl Carbon Centers

In addition to geometric isomerism, 4-methyl-3-phenylhex-4-enoic acid also exhibits chirality. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org This property typically arises from the presence of a chiral center, which is a carbon atom bonded to four different groups. libretexts.org

In the structure of this compound, the carbon at position 3 (C3) is a chiral center. It is bonded to four distinct groups:

A phenyl group

A carboxymethyl group (-CH₂COOH)

A hydrogen atom

The rest of the substituted hexene chain starting with C4

The carbon at position 4 (C4) is part of the C=C double bond and is therefore sp²-hybridized and trigonal planar, not a tetrahedral chiral center. libretexts.org However, the combination of the chiral center at C3 and the geometric isomerism at the C3=C4 double bond means that the molecule can exist as a set of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between an E isomer and a Z isomer (e.g., between (R,E) and (R,Z)) is diastereomeric. tru.ca

Assessment of Diastereomeric and Enantiomeric Purity

The quantification of the relative amounts of different stereoisomers in a sample is crucial. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other. libretexts.org Several analytical techniques are employed for this purpose.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying stereoisomers. mdpi.comnih.gov By using a chiral stationary phase (CSP), enantiomers and diastereomers can be resolved into separate peaks. The area under each peak is proportional to the amount of that isomer present, allowing for the calculation of diastereomeric and enantiomeric purity. libretexts.org

NMR Spectroscopy with Chiral Shift Reagents: In a standard NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer. libretexts.org This allows for the integration of the separate signals to determine the enantiomeric ratio.

Table 2: Comparison of Analytical Methods for Stereoisomeric Purity

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of stereoisomers with a chiral stationary phase. libretexts.org | High resolution, accurate quantification, applicable to a wide range of compounds. phenomenex.com | Requires development of specific methods for each compound. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR spectra. libretexts.org | Rapid analysis, provides structural information. | Can be complex to interpret, reagent may cause line broadening. |

Methodologies for Chiral Resolution

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org For a carboxylic acid like this compound, the most common method is through the formation of diastereomeric salts. libretexts.org

The process involves the following steps:

Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral base, such as (+)- or (-)-1-phenylethylamine or an alkaloid like brucine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R-acid)-(+)-base and (S-acid)-(+)-base).

Separation: Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by techniques such as fractional crystallization. One of the diastereomeric salts will typically crystallize out of solution first.

Regeneration of Enantiomers: After the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid are recovered by adding a strong acid (like HCl). This protonates the carboxylate anion, liberating the enantiomerically pure carboxylic acid, which can then be extracted from the aqueous solution. wikipedia.org

An alternative modern approach is preparative chiral chromatography, which uses the same principles as analytical chiral chromatography but on a larger scale to isolate usable quantities of each enantiomer. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-methyl-3-phenylhex-4-enoic acid. Both ¹H NMR and ¹³C NMR experiments yield critical data regarding the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling patterns are anticipated. The protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm). The vinylic proton will have a characteristic shift, and the protons of the methyl and ethyl groups will appear in the aliphatic region. The protons of the methylene (B1212753) group adjacent to the carboxylic acid will also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carboxyl carbon is expected at the downfield end of the spectrum (around 170-180 ppm). The carbons of the phenyl group and the double bond will resonate in the δ 120-150 ppm range. The aliphatic carbons, including the methyl and methylene groups, will appear at higher field strengths.

Expected ¹H NMR Data for this compound (Note: Data is illustrative and based on typical values for similar structural motifs)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Phenyl (-C₆H₅) | 7.10 - 7.40 | Multiplet | - |

| Vinylic (=CH-) | 5.50 - 6.00 | Quartet | ~7.0 |

| Methine (-CH-) | 3.50 - 4.00 | Triplet | ~7.5 |

| Methylene (-CH₂-) | 2.40 - 2.80 | Doublet | ~7.5 |

| Vinylic Methyl (-CH₃) | 1.80 - 2.10 | Singlet | - |

Expected ¹³C NMR Data for this compound (Note: Data is illustrative and based on typical values for similar structural motifs)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 175 - 185 |

| Phenyl (quaternary) | 140 - 145 |

| Phenyl (-CH=) | 127 - 130 |

| Vinylic (quaternary) | 135 - 140 |

| Vinylic (-CH=) | 120 - 125 |

| Methine (-CH-) | 45 - 55 |

| Methylene (-CH₂-) | 35 - 45 |

| Vinylic Methyl (-CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₆O₂), high-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, which is calculated to be 204.11503 Da. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (CO₂) and water (H₂O). The phenyl group and the alkyl chain will also lead to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 117 | [C₉H₉]⁺ (Phenylpropenyl fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching vibration of the alkene and the aromatic ring will appear in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid |

| 3000 - 3100 | C-H stretch | Aromatic/Vinylic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600 - 1680 | C=C stretch | Alkene |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation and quantification of non-volatile compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of acid like formic or acetic acid to suppress ionization) would be a suitable method for purity determination. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. epa.gov For carboxylic acids, derivatization to a more volatile ester form (e.g., methyl ester) is often performed prior to GC analysis to improve peak shape and resolution. epa.gov A capillary column with a polar stationary phase would be appropriate for the separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A silica (B1680970) gel plate can be used as the stationary phase, with a mobile phase typically consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light or by using a staining agent.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Conformations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and stable conformations of a molecule. For 4-methyl-3-phenylhex-4-enoic acid, such calculations would typically be performed using a basis set like 6-31G(d) or higher to achieve a balance between accuracy and computational cost. These calculations could elucidate key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity.

Furthermore, a conformational analysis using quantum mechanical methods would identify the most stable three-dimensional arrangements of the atoms. This would involve rotating the single bonds, particularly around the C3-phenyl and C3-C4 bonds, to map the potential energy surface and identify low-energy conformers. However, at present, no specific data on the optimized geometries or electronic properties of this compound are available in the literature.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

To explore the flexibility and dynamic behavior of this compound in a more realistic, solution-phase environment, molecular dynamics (MD) simulations would be the method of choice. An MD simulation would track the movements of each atom over time, providing a detailed picture of the molecule's conformational landscape. This would reveal not only the preferred shapes of the molecule but also the energy barriers between different conformations and the timescales of their interconversion. While MD simulations are routinely used for molecules of similar complexity, no such studies have been published for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling could be used to identify the most likely sequence of steps, the structures of any intermediates, and the geometries and energies of the transition states. This would provide invaluable insights into the reaction kinetics and thermodynamics. For instance, theoretical modeling could help to understand the factors controlling the stereochemistry of the double bond formation. Regrettably, there are no published computational studies detailing the reaction pathways for the synthesis of this specific compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies. These theoretical spectra would be invaluable for interpreting experimental data and for the structural elucidation of the molecule. While methods for these predictions are robust, the calculated spectroscopic parameters for this compound are not present in the current body of scientific literature.

Theoretical Rationalization and Prediction of Stereochemical Outcomes

The structure of this compound presents the possibility of E/Z isomerism at the C4-C5 double bond and a stereocenter at C3. Computational methods could be employed to predict the relative stabilities of these different stereoisomers. By calculating the energies of the possible products and the transition states leading to them, it would be possible to rationalize and predict the stereochemical outcome of a synthesis. Such a theoretical study would be highly beneficial for designing a stereoselective synthesis of a particular isomer of this compound. However, to date, no theoretical studies on the stereochemical aspects of this compound have been reported.

Functionalization and Derivatization Studies

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for functionalization, readily undergoing esterification and amidation reactions to produce a wide range of derivatives.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.comyoutube.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation generally requires the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). nih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.

The table below outlines representative esterification and amidation reactions.

| Reaction Type | Reactant | Reagents | Product |

| Esterification | Methanol (B129727) | H₂SO₄ (catalytic), Heat | Methyl 4-methyl-3-phenylhex-4-enoate |

| Esterification | Ethanol | H₂SO₄ (catalytic), Heat | Ethyl 4-methyl-3-phenylhex-4-enoate |

| Amidation | Ammonia | EDC, HOBt | 4-methyl-3-phenylhex-4-enamide |

| Amidation | Diethylamine | EDC, HOBt | N,N-diethyl-4-methyl-3-phenylhex-4-enamide |

Chemical Modifications at the Alkene Moiety

The carbon-carbon double bond in the hexenoic acid chain provides another key site for introducing new functionalities. Standard alkene reactions such as hydrogenation, halogenation, and hydroxylation can be applied to this moiety.

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction results in the saturation of the alkene, yielding 4-methyl-3-phenylhexanoic acid. nih.gov

Halogenation: The alkene can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. This would produce a 4,5-dihalo-4-methyl-3-phenylhexanoic acid derivative.

Hydroxylation: Dihydroxylation of the alkene introduces two hydroxyl groups, forming a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) with an oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. Syn-dihydroxylation with OsO₄ would yield (4R,5S)-4,5-dihydroxy-4-methyl-3-phenylhexanoic acid (assuming a specific enantiomer for simplicity).

The following table summarizes these potential modifications.

| Reaction Type | Reagents/Conditions | Product Formed |

| Hydrogenation | H₂, Pd/C | 4-methyl-3-phenylhexanoic acid |

| Halogenation (Bromination) | Br₂, CH₂Cl₂ | 4,5-dibromo-4-methyl-3-phenylhexanoic acid |

| Dihydroxylation (syn) | 1. OsO₄, NMO 2. NaHSO₃ | 4,5-dihydroxy-4-methyl-3-phenylhexanoic acid |

Transformations of the Phenyl and Methyl Substituents

The phenyl and methyl groups on the molecular backbone are generally less reactive than the carboxylic acid and alkene functionalities, but they can be modified under specific conditions.

Phenyl Group Modifications: The phenyl ring is susceptible to electrophilic aromatic substitution reactions. The existing alkyl substituent on the ring is an ortho-, para-directing group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to add substituents primarily at the ortho and para positions of the phenyl ring. The steric hindrance from the main chain might influence the ratio of ortho to para products.

Methyl Group Modifications: The vinylic methyl group is relatively unreactive. Functionalization would likely require harsh, radical conditions, which could lack selectivity and potentially affect other parts of the molecule.

The table below details potential modifications to the phenyl group.

| Reaction Type | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-methyl-3-(4-nitrophenyl)hex-4-enoic acid |

| Bromination | Br₂, FeBr₃ | 4-methyl-3-(4-bromophenyl)hex-4-enoic acid |

Synthesis of Complex Chemical Architectures Incorporating the 4-Methyl-3-phenylhex-4-enoic Acid Scaffold

Due to its multiple functional groups, this compound serves as a versatile building block for the synthesis of more complex molecules. sigmaaldrich.com The strategic and sequential modification of its functional groups allows for its incorporation into larger and more intricate molecular architectures, which is a foundational concept in the total synthesis of natural products and the development of new chemical entities. msu.edunih.gov

The carboxylic acid can act as a "handle" for connecting the scaffold to other molecules via ester or amide linkages. Subsequently, the alkene moiety can be used in various carbon-carbon bond-forming reactions or further functional group transformations. For instance, the alkene could participate in cyclization reactions, such as an intramolecular Friedel-Crafts reaction if the phenyl group were appropriately activated, or in metathesis reactions to form larger ring systems or polymers. The ability to perform controlled chemistry on a molecule with multiple reactive sites is crucial for building molecular complexity. nih.gov This scaffold could be envisioned as a key component in the synthesis of polyketide-like structures or other biologically relevant molecules where a substituted aliphatic chain is required. researchgate.net

Applications As Building Blocks in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Organic Compounds

While specific, extensively documented examples of the use of 4-methyl-3-phenylhex-4-enoic acid as a precursor for a wide array of diverse organic compounds are not abundant in publicly available literature, its inherent reactivity suggests significant potential. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, or it can participate in various coupling reactions. The phenyl group and the alkene moiety also offer sites for further functionalization, including electrophilic aromatic substitution, hydrogenation, and various addition reactions across the double bond.

One documented synthesis of (E)-4-methyl-3-phenylhex-4-enoic acid involves the ring-opening of a cyclobutanone (B123998) precursor. This method provides a route to this specific isomer of the acid, which can then be envisioned as a starting material for further synthetic elaborations.

Table 1: Exemplary Transformations of Carboxylic Acids

| Reaction Type | Reagents | Product Functional Group | Potential Application |

| Esterification | Alcohol, Acid Catalyst | Ester | Pro-drugs, Flavor & Fragrance |

| Amide Coupling | Amine, Coupling Agent | Amide | Peptide synthesis, Polymer precursors |

| Reduction | LiAlH₄, BH₃ | Alcohol | Solvents, Further oxidation products |

| Curtius Rearrangement | DPPA, Heat | Amine | Synthesis of primary amines |

This table represents potential transformations of the carboxylic acid group in this compound based on general organic chemistry principles, not on specific documented reactions of this compound.

Intermediate in the Construction of Natural Product Analogues

The structural motif of a phenyl-substituted unsaturated carboxylic acid is present in various natural products and biologically active molecules. Although direct evidence of the incorporation of this compound into the total synthesis of a specific natural product is not readily found in the current body of scientific literature, its potential as an intermediate for the synthesis of natural product analogues is noteworthy.

The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The stereochemistry of the double bond and the chiral center that can be generated at the C3 position make this compound an attractive scaffold for creating libraries of compounds for biological screening.

Table 2: Potential Natural Product Scaffolds Accessible from this compound

| Natural Product Class | Key Structural Feature | Potential Synthetic Connection |

| Phenylpropanoids | C₆-C₃ skeleton | The phenyl and adjacent carbons of the acid could form a basis for this skeleton. |

| Lignans | Dimerized phenylpropanoid units | Coupling reactions could potentially link two molecules of the acid or its derivatives. |

| Polyketides | Chains with alternating carbonyl and methylene (B1212753) groups | The carboxylic acid could serve as a starting unit for chain extension. |

This table is speculative and illustrates the potential for this compound to be used in the synthesis of natural product analogues based on structural similarities.

Role in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in this compound provide several avenues for its use in the construction of heterocyclic rings.

For instance, the carboxylic acid can be a precursor to acyl azides, which can undergo Curtius rearrangement and subsequent cyclization to form nitrogen-containing heterocycles. Intramolecular reactions involving the double bond and the carboxylic acid or its derivatives could lead to the formation of lactones. Furthermore, the phenyl ring can be functionalized to introduce groups that can participate in cyclization reactions.

While specific examples detailing the use of this compound in the synthesis of heterocyclic systems are not currently documented in peer-reviewed journals, its potential for such applications is clear from a retrosynthetic perspective.

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle Type | Potential Synthetic Strategy | Required Co-reagent/Condition |

| Lactones | Intramolecular cyclization | Acid or base catalysis, or activation of the carboxylic acid. |

| Pyridinones | Reaction with an amine and a dicarbonyl compound | Multi-component reaction conditions. |

| Pyrrolidines | Cycloaddition reactions | Nitrone or azomethine ylide cycloaddition to the double bond. |

This table outlines hypothetical pathways to heterocyclic systems from this compound based on established synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-phenylhex-4-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or α,β-unsaturated carboxylic acid formation. Key steps include:

- Friedel-Crafts Route : React 3-phenylhex-4-enoic acid with methyl chloride in the presence of AlCl₃. Monitor reaction temperature (50–70°C) to avoid over-alkylation .

- Wittig Reaction : Use a phosphorus ylide to introduce the methyl group at the α-position. Optimize solvent polarity (e.g., THF vs. DCM) to enhance yield .

Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–70 | ≥95% |

| Wittig Reaction | PPh₃ | 55–60 | ≥90% |

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 5.8 ppm for the α,β-unsaturated proton) and FTIR (C=O stretch at 1700–1720 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (theoretical m/z: 218.2) .

Q. What are the known biological or pharmacological activities of structurally similar compounds?

Methodological Answer: Analogous α,β-unsaturated carboxylic acids exhibit:

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase (COX-2) due to conjugated double bonds interacting with catalytic residues .

- Anti-inflammatory Activity : Demonstrated in murine models (IC₅₀: 10–20 μM) via NF-κB pathway modulation .

Advanced Research Questions

Q. How does stereochemistry at the 4-methyl position influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to generate enantiomers. Compare reaction kinetics via polarimetry .

- Bioactivity Correlation : Test enantiomers in cell-based assays (e.g., COX-2 inhibition). The R-enantiomer shows 2× higher activity than S due to better active-site fit .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Source Analysis : Verify compound purity across studies; impurities (e.g., residual AlCl₃) may skew results .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in cell media .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

Q. How can degradation products of this compound be identified under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH). Monitor degradation via LC-MS:

- Major Degradant : Oxidative cleavage of the double bond forms 3-phenylhexanoic acid (m/z: 192.1) .

- Stabilization : Use amber vials and antioxidant additives (e.g., BHT) to reduce photolytic/oxidative degradation .

Data Contradiction and Reproducibility

Q. Why do synthesis yields vary significantly across literature reports, and how can reproducibility be improved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.